molecular formula C21H38O3 B15186654 Glycidyl oleate, (S)- CAS No. 849589-85-1

Glycidyl oleate, (S)-

Cat. No.: B15186654
CAS No.: 849589-85-1
M. Wt: 338.5 g/mol
InChI Key: VWYIWOYBERNXLX-QJRAZLAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycidyl oleate, (S)- is an organic compound that belongs to the class of glycidyl esters. It is formed by the esterification of glycidol with oleic acid. Glycidyl esters are known for their presence in processed edible oils and have been studied for their potential health impacts due to their genotoxic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized through the reaction of glycidol with oleic acid. The reaction typically involves the use of a catalyst such as tungstic acid and an oxygen source like aqueous peroxyacetic acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.

Industrial Production Methods: In industrial settings, glycidyl oleate is produced during the deodorization process of edible oils. This process involves high temperatures and vacuum conditions to remove volatile impurities from the oil. The formation of glycidyl esters, including glycidyl oleate, occurs as a side reaction during this high-temperature treatment .

Chemical Reactions Analysis

Types of Reactions: Glycidyl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and lipase enzymes.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Glycidol and oleic acid.

    Oxidation: Epoxides and other oxidation products.

    Substitution: Glycidyl derivatives with substituted nucleophiles.

Mechanism of Action

Glycidyl oleate exerts its effects primarily through the formation of glycidol upon hydrolysis. Glycidol contains a reactive epoxy site that can interact with DNA and proteins, leading to genotoxic effects . The molecular targets include DNA, where glycidol can form adducts, and proteins, where it can cause cross-linking and other modifications.

Comparison with Similar Compounds

  • Glycidyl linoleate
  • Glycidyl linolenate
  • Glycidyl palmitate
  • Glycidyl stearate

Comparison: Glycidyl oleate is unique due to its specific fatty acid component, oleic acid. Compared to other glycidyl esters, glycidyl oleate is more frequently formed during the processing of oils rich in oleic acid . Its genotoxic and carcinogenic properties are similar to other glycidyl esters, but the extent of its formation and presence in food products can vary based on the type of oil and processing conditions.

Properties

CAS No.

849589-85-1

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

[(2S)-oxiran-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1

InChI Key

VWYIWOYBERNXLX-QJRAZLAKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1CO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.